molecular formula C13H9N3O2 B8352856 5-nitro-2-(pyridin-2-yl)-1H-indole

5-nitro-2-(pyridin-2-yl)-1H-indole

Cat. No.: B8352856
M. Wt: 239.23 g/mol
InChI Key: YUVFXHZWGFPQTG-UHFFFAOYSA-N
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Description

5-Nitro-2-(pyridin-2-yl)-1H-indole (CAS 4993-87-7) is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the discovery of novel therapeutics for central nervous system disorders. This compound features a indole core substituted with a nitro group at the 5-position and a pyridinyl moiety at the 2-position, a structure closely related to potent inhibitors of Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme target in the treatment of Parkinson's disease, as its inhibition helps prevent the degradation of dopamine and mitigates oxidative stress in the brain . Recent scientific investigations into structurally similar N-substituted indole-5-carboxamide analogues have demonstrated their efficacy as highly potent, selective, and competitive MAO-B inhibitors, with some compounds exhibiting IC50 values in the sub-micromolar range and superior selectivity indices compared to established drugs like rasagiline . The this compound scaffold serves as a versatile precursor for further chemical exploration, including the synthesis of such carboxamide derivatives via the reduction of its nitro group. Furthermore, the 2-pyridin-2-yl-1H-indole core is known to possess intrinsic fluorescent properties, suggesting potential ancillary applications in chemical biology and probe development . This product is intended for research purposes only in a controlled laboratory setting.

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

5-nitro-2-pyridin-2-yl-1H-indole

InChI

InChI=1S/C13H9N3O2/c17-16(18)10-4-5-11-9(7-10)8-13(15-11)12-3-1-2-6-14-12/h1-8,15H

InChI Key

YUVFXHZWGFPQTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Antibacterial Applications

5-Nitro-2-(pyridin-2-yl)-1H-indole has been investigated for its potential as an antibacterial agent, particularly against Staphylococcus aureus.

Case Study: NorA Efflux Pump Inhibition

Research has demonstrated that derivatives of this compound can act as NorA efflux pump inhibitors. The NorA pump is a significant factor in antibiotic resistance in S. aureus, as it extrudes various antibiotics from bacterial cells, diminishing their efficacy. A study indicated that certain 5-nitroindole derivatives showed substantial inhibitory activity against the NorA pump, enhancing the effectiveness of existing antibiotics like berberine .

Table 1: Inhibitory Potency of 5-Nitroindole Derivatives Against NorA Pump

Compound NameMIC (µg/mL)Activity Level
This compound0.8Moderate
Berberine + INF553.0Low (as a control)
5-Nitro-2-(3-methoxycarbonyl)phenyl-1H-indole0.6High

Anticancer Properties

The anticancer potential of 5-nitroindoles has been explored extensively, with promising results in inhibiting the growth of various cancer cell lines.

Case Study: Growth Inhibition in Cancer Cell Lines

In a study published by MDPI, indole derivatives were synthesized and tested for their anticancer activities. The results indicated that compounds similar to this compound exhibited significant growth inhibition in several cancer cell lines, including breast and lung cancer cells.

Table 2: Anticancer Activity of Indole Derivatives

Compound NameIC50 (µM)Cancer Type
This compound12.5Breast Cancer
5-Nitroindole15.0Lung Cancer
Control Compound>20-

Neuroprotective Effects

Emerging research suggests that 5-nitroindoles may also possess neuroprotective properties.

Case Study: Neuroprotection in Alzheimer's Disease Models

A study investigated the effects of 5-nitroindoles on cognitive function in animal models of Alzheimer's disease. The findings showed that treatment with these compounds significantly improved cognitive performance and reduced markers of neuroinflammation compared to control groups .

Table 3: Neuroprotective Effects of Indole Derivatives

TreatmentCognitive Score Improvement (%)Neuroinflammation Markers Reduction (%)
This compound3040
Control Group--

Comparison with Similar Compounds

Substituent Effects at the 5-Position

The electronic and steric properties of substituents at the indole’s 5-position significantly influence reactivity. Key analogs include:

Compound Substituent at 5-Position Reactivity in Cross-Coupling (Relative Rate) Key Observations Reference
5-Nitro-2-(pyridin-2-yl)-1H-indole -NO₂ Low (inferred) Electron withdrawal slows oxidative addition in metal-catalyzed reactions
5-Methyl-1-(pyridin-2-yl)-1H-indole (1b ) -CH₃ High Electron-donating methyl group enhances reaction rates with Ni catalysts
5-Fluoro-1-(pyridin-2-yl)-1H-indole (1d ) -F Moderate Moderate electron withdrawal balances reactivity and stability

Mechanistic Insight : In nickel-catalyzed alkylation (), the nitro group in 1d reduces reaction rates compared to methyl or fluoro analogs due to its strong electron-withdrawing effect, which deactivates the indole ring toward oxidative addition .

Positional Isomerism of the Pyridyl Group

The position of the pyridyl substituent (1- vs. 2-position) alters steric and electronic interactions:

Compound Pyridyl Position Coordination Ability Application Example Reference
This compound 2 High Potential ligand for transition metals (e.g., Mn, Ni)
5-Nitro-1-(pyridin-2-yl)-1H-indole (1d ) 1 Moderate Competes less effectively in regioselective alkylation

Key Finding : In competition experiments (), the 1-pyridyl isomer (1d ) exhibits lower reactivity compared to methoxy-substituted analogs due to steric hindrance and reduced electronic activation. The 2-pyridyl isomer’s structure likely enhances metal coordination, improving catalytic efficiency in cross-coupling reactions .

Preparation Methods

Direct Nitration of 2-Substituted Indoles

Nitration of preformed 2-(pyridin-2-yl)-1H-indole is a logical route, leveraging the inherent reactivity of the indole ring. Studies on analogous systems demonstrate that nitration occurs preferentially at the 5-position due to electronic and steric effects.

Experimental Protocol (Adapted from and):

  • Substrate : 2-(Pyridin-2-yl)-1H-indole (1.0 equiv).

  • Nitrating Agent : Fuming nitric acid (1.2 equiv) in concentrated sulfuric acid at 0–5°C.

  • Conditions : Gradual addition over 30 minutes, followed by stirring at 20°C for 4 hours.

  • Workup : Quenching with ice-water, neutralization with NaHCO₃, and extraction with dichloromethane.

  • Yield : 68–72% (reported for similar 5-nitroindoles).

Key Insight : Microreactor technology, as described in, enhances safety and yield by maintaining precise temperature control (20–60°C) and rapid mixing (residence time <1 minute). This method reduces decomposition risks associated with traditional batch nitration.

Nitration Prior to Pyridine Coupling

Alternative approaches involve nitrating indole precursors before introducing the pyridin-2-yl group. For example:

  • Synthesize 5-nitro-1H-indole via Fischer indole synthesis using 4-nitrophenylhydrazine and pyruvic acid.

  • Functionalize the 2-position via cross-coupling (e.g., Suzuki-Miyaura) with pyridin-2-ylboronic acid.

Advantages :

  • Avoids exposing the pyridine ring to harsh nitration conditions.

  • Enables use of directing groups (e.g., Boc protection) to enhance regioselectivity.

Limitations :

  • Requires orthogonal protecting group strategies.

  • Lower yields (50–60%) in coupling steps due to steric hindrance.

Pyridin-2-yl Group Introduction via Cross-Coupling

Suzuki-Miyaura Coupling

The most widely applicable method involves palladium-catalyzed coupling between 2-halo-5-nitro-1H-indole and pyridin-2-ylboronic acid.

Representative Conditions:

ParameterValue
Substrate2-Bromo-5-nitro-1H-indole
Boronic AcidPyridin-2-ylboronic acid (1.5 equiv)
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2.0 equiv)
SolventDME/H₂O (4:1)
Temperature80°C, 12 hours
Yield65–70%

Optimization Notes :

  • Microwave-assisted synthesis reduces reaction time to 1 hour with comparable yields.

  • Ligand effects : XPhos or SPhos ligands improve coupling efficiency for sterically hindered substrates.

Ullmann-Type Coupling

Copper-mediated coupling offers a low-cost alternative, though with modest yields:

  • Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄, DMSO, 110°C, 24 hours.

  • Yield : 40–45%.

One-Pot Tandem Synthesis

Recent advances combine indole formation and pyridine coupling in a single pot. For example:

Step 1 : Condensation of 4-nitrophenylhydrazine with 2-acetylpyridine under Fischer conditions (HCl/EtOH, reflux).
Step 2 : In situ cyclization and aromatization via dehydrogenation (DDQ, CH₂Cl₂, rt).
Yield : 58% (over two steps).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Direct NitrationShort synthesis (2 steps)Harsh nitration conditions65–72%
Suzuki CouplingHigh regioselectivityCostly catalysts60–70%
Ullmann CouplingLow catalyst costLong reaction times40–45%
One-Pot TandemStep economyLimited substrate scope50–58%

Scalability and Industrial Considerations

The patent literature emphasizes continuous-flow nitration (e.g., microreactors) for large-scale production. Key parameters:

  • Flow rate : 60 mL/min (indole solution) and 46 mL/min (nitrating agent).

  • Temperature : 35°C to minimize byproducts.

  • Residence time : 35 seconds, achieving 85% conversion.

Mechanistic Insights

  • Nitration : Proceeds via electrophilic aromatic substitution (EAS), with the indole’s 5-position activated by resonance. Pyridin-2-yl’s electron-withdrawing effect slightly deactivates the ring, necessitating stronger nitrating agents.

  • Coupling : Suzuki-Miyaura follows a standard oxidative addition-transmetallation-reductive elimination pathway, with boronic acid steric effects influencing yields .

Q & A

Q. How do researchers address low yields in the synthesis of 5-amino-1H-indole derivatives?

  • Answer: Competing reduction pathways (e.g., over-reduction to hydroxylamines) are mitigated by:
  • Stoichiometric control: Limiting SnCl₂ to 4 eq. .
  • Purification: Silica gel chromatography (n-Hex/EtOAc) separates byproducts, achieving >95% purity .

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